(2S,3S)-Diethyl 2,3-dihydroxysuccinate

Catalog No.
S750585
CAS No.
13811-71-7
M.F
C8H14O6
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-Diethyl 2,3-dihydroxysuccinate

CAS Number

13811-71-7

Product Name

(2S,3S)-Diethyl 2,3-dihydroxysuccinate

IUPAC Name

diethyl (2S,3S)-2,3-dihydroxybutanedioate

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

YSAVZVORKRDODB-WDSKDSINSA-N

SMILES

CCOC(=O)C(C(C(=O)OCC)O)O

Synonyms

Diethyl D-tartrate; [S-(R*,R*)]-2,3-Dihydroxybutanedioic Acid Diethyl Ester; (-)- Tartaric Acid Diethyl Ester; (-)-Diethyl Tartrate; (2S,3S)-Diethyl Tartrate; (S,S)-Diethyl Tartrate; D-(-)-Diethyl Tartrate; D-Diethyl Tartarate; D-Ethyl Tartrate; D-Ta

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O

Asymmetric Synthesis:

Due to its chirality, (2S,3S)-Diethyl 2,3-dihydroxysuccinate can be used as a chiral pool starting material for the synthesis of other chiral compounds. Its hydroxyl groups can be readily derivatized, allowing for the creation of various chiral auxiliaries and catalysts. These auxiliaries and catalysts can then be employed in asymmetric reactions, enabling the selective production of enantiopure molecules, which are crucial in many areas of research, including pharmaceuticals and agrochemicals. [Source: PubChem, "(2S,3S)-Diethyl 2,3-dihydroxysuccinate" ]

Precursor for Biodegradable Polymers:

(2S,3S)-Diethyl 2,3-dihydroxysuccinate can be used as a building block for the synthesis of biodegradable polymers. These polymers can be designed to degrade into harmless byproducts under specific environmental conditions, making them environmentally friendly alternatives to traditional plastics. This research area holds promise for developing sustainable materials for various applications, including packaging and bioremediation. [Source: Oakwood Chemical, "(2S,3S)-Diethyl 2,3-dihydroxysuccinate" ]

(2S,3S)-Diethyl 2,3-dihydroxysuccinate is an organic compound characterized by the molecular formula C8H14O6C_8H_{14}O_6 and a molecular weight of approximately 206.19 g/mol. This compound is a diester derived from succinic acid, specifically featuring hydroxyl groups at the 2 and 3 positions. It exists as a chiral molecule, with the (2S,3S) configuration denoting its specific stereochemistry. The compound is known for its potential applications in organic synthesis and as a chiral building block in various

Due to its functional groups:

  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Reduction: It can undergo reduction reactions to convert the hydroxyl groups into other functional groups.
  • Oxidation: The compound may also be oxidized to form ketones or aldehydes depending on reaction conditions.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form various derivatives.

These reactions highlight its versatility as a reagent in organic synthesis.

Several methods exist for synthesizing (2S,3S)-Diethyl 2,3-dihydroxysuccinate:

  • From Succinic Acid: Starting from succinic acid, this compound can be synthesized through the esterification of diethyl succinate followed by selective hydroxylation.
  • Via Chiral Catalysis: Utilizing chiral catalysts derived from related compounds such as diethyl tartrate can facilitate the asymmetric synthesis of (2S,3S)-Diethyl 2,3-dihydroxysuccinate.
  • Reduction of Diketones: Another synthetic route involves the reduction of diketones that have suitable substituents at the appropriate positions.

These methods highlight the compound's accessibility for research and industrial applications.

Several compounds share structural similarities with (2S,3S)-Diethyl 2,3-dihydroxysuccinate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(2R,3R)-Diethyl 2,3-dihydroxysuccinateC8H14O6Enantiomer of (2S,3S) form; exhibits different biological activity.
Diethyl tartrateC8H14O6Used as a chiral catalyst; structurally similar but lacks hydroxyl groups at positions 2 and 3.
Diethyl succinateC8H14O4Parent compound; lacks hydroxyl groups; used in various esterifications.

The uniqueness of (2S,3S)-Diethyl 2,3-dihydroxysuccinate lies in its specific stereochemistry and functional groups that provide distinct reactivity and potential biological activity compared to these similar compounds.

XLogP3

-0.3

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 45 of 46 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

13811-71-7

Wikipedia

Diethyl D-tartrate

Dates

Modify: 2023-08-15

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